N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
Description
N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linking a 3-acetylphenyl group to a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)12-4-3-5-14(10-12)17-15(21)8-6-13-7-9-16(22)19(2)18-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKBQCBYZGKVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including pyridazinones, propanamides, and aryl-substituted derivatives. Below is a comparative analysis based on molecular features, synthesis, and inferred bioactivity:
Key Observations
- Synthesis Methodology: Derivatives like 3k and 3l () were synthesized under mild conditions (ethanol, piperidine, 0–5°C), suggesting that the target compound could be synthesized via similar nucleophilic acyl substitution or coupling reactions .
Notes
- The target compound’s structural analysis (e.g., crystallography) could employ tools like SHELXL or WinGX/ORTEP for refinement and visualization, as these are widely used for small-molecule characterization .
Biological Activity
N-(3-acetylphenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound characterized by its unique structural features, including an acetylphenyl group and a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structural complexity suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into significant components:
- Acetylphenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Dihydropyridazine Moiety : This part of the molecule has been associated with various pharmacological activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. Notable activities include:
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-2-(1-methylpyridin-2-one) | Acetophenone derivative | Antimicrobial |
| 4-Acetyl-N-(pyridin-2-yl)benzamide | Pyridine ring substitution | Antitumor |
| N-(2-hydroxyphenyl)-4-(pyridin-4-yloxy)butanamide | Hydroxy group substitution | Antioxidant |
These compounds highlight the potential of this compound in medicinal chemistry due to their unique structural attributes.
Antitumor Activity
The structural components of the compound may also contribute to antitumor effects. The presence of specific functional groups has been linked to enhanced activity against cancer cell lines.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : Some studies suggest that these types of compounds can induce cell cycle arrest in cancer cells.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines using MTT assays.
- Structure–Activity Relationship (SAR) : Research has indicated that specific substituents on the phenyl ring significantly influence the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
